molecular formula C13H10N2O B1599099 1-Methyl-1,10-phenanthrolin-2(1H)-one CAS No. 31535-89-4

1-Methyl-1,10-phenanthrolin-2(1H)-one

Cat. No. B1599099
CAS RN: 31535-89-4
M. Wt: 210.23 g/mol
InChI Key: IXAWJXFNSQYESB-UHFFFAOYSA-N
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Description

1-Methyl-1,10-phenanthrolin-2(1H)-one, also known as MPO, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a phenanthroline ring system. MPO is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and analytical chemistry.

Scientific Research Applications

DNA Binding and Biological Activity

1-Methyl-1,10-phenanthrolin-2(1H)-one derivatives have been studied for their interactions with DNA and biological activities. A study by Brodie, Collins, and Aldrich-Wright (2004) explored the relationship between molecular structure and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. These compounds demonstrated varying cytotoxicities and were found to intercalate with DNA, suggesting their potential in therapeutic applications (Brodie, Collins, & Aldrich-Wright, 2004).

Synthesis and Catalysis Applications

O'Neill and Helquist (1999) described a method for synthesizing substituted phenanthroline ligands, including 1-Methyl-1,10-phenanthrolin-2(1H)-one, which have potential applications as ligands in metal-promoted reactions, such as asymmetric catalysis (O'Neill & Helquist, 1999).

Luminescent Properties

Yoshikawa et al. (2021) investigated the emission properties of monoprotonated 1,10-phenanthroline derivatives. Their study indicated that these compounds exhibit strong red-shifted emission, which is significant for applications in luminescence and light-emitting devices (Yoshikawa et al., 2021).

Interaction with Metal Ions

Huang et al. (2006) explored the interactions between diperoxovanadate and substituted phenanthroline, including 1-Methyl-1,10-phenanthrolin-2(1H)-one. Their findings contribute to understanding how these compounds can form stable complexes with metal ions, useful in coordination chemistry and sensor development (Huang, Cai, Yu, & Chen, 2006).

Versatile Building Blocks in Chemistry

Accorsi, Listorti, Yoosaf, and Armaroli (2009) highlighted that 1,10-phenanthroline and its derivatives, including 1-Methyl-1,10-phenanthrolin-2(1H)-one, are versatile building blocks in organic, inorganic, and supramolecular chemistry, useful in creating luminescent materials and metal complexes (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).

Ionic Liquid Crystals and Fluorescence

Cardinaels et al. (2011) studied 1,10-phenanthrolinium derivatives, including 1-Methyl-1,10-phenanthrolin-2(1H)-one, for their potential in creating ionic liquid crystals. These compounds exhibited mesomorphic behavior and fluorescence, suggesting applications in material science and sensing technologies (Cardinaels, Lava, Goossens, Eliseeva, & Binnemans, 2011).

Crystal Structure Analysis

Akerboom, Elshout, Mutikainen, Fu, and Bouwman (2013) synthesized and characterized a Eu(III) coordination compound with 1-Methyl-1,10-phenanthrolin-2(1H)-one. The study provided insights into the crystal structure and luminescent properties of the compound, underscoring its potential in materials science and coordination chemistry (Akerboom, Elshout, Mutikainen, Fu, & Bouwman, 2013).

properties

IUPAC Name

1-methyl-1,10-phenanthrolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-15-11(16)7-6-10-5-4-9-3-2-8-14-12(9)13(10)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAWJXFNSQYESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C3=C(C=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393860
Record name 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,10-phenanthrolin-2(1H)-one

CAS RN

31535-89-4
Record name 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred aqueous solution of potassium ferricyanide (92.2 g; 280 mmol) (1.12L), compound (1) (37.6 g; 117 mmol) and an aqueous solution of sodium hydroxide (69.3 g; 1.73 mol) (200 mL) were alternately added in an ice bath (inner temperature of 10 to 15° C.) over 20 minutes. The resulting reaction mixture was stirred at room temperature for 3 hours. Crude crystals which precipitated out were filtered out and dried. The resulting crude crystals were dissolved in toluene (1.1 L) and benzene (450 mL), and insoluble matters were filtrated out. The filtrate was evaporated under reduced pressure, and the resulting residue was washed with isopropyl ether and ethyl acetate, and then dried to give 23.7 g (yield: 75%) of the title compound (2).
Name
compound ( 1 )
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.12 L
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Akerboom, JJMH van den Elshout, I Mutikainen… - Polyhedron, 2013 - Elsevier
A new coordination compound of Eu(III) with 1-methyl-1,10-phenanthroline-2(1H)-one (L) as a ligand has been synthesized and characterized using infrared spectroscopy, elemental …
Number of citations: 1 www.sciencedirect.com
D Elenkova, R Lyapchev, J Romanova, B Morgenstern… - Molecules, 2021 - mdpi.com
New antenna ligand, 2-(phenylethynyl)-1,10-phenanthroline (PEP), and its luminescent Eu (III) complexes, Eu(PEP) 2 Cl 3 and Eu(PEP) 2 (NO 3 ) 3 , are synthesized and characterized. …
Number of citations: 3 www.mdpi.com
M Yamada, Y Nakamura, T Hasegawa, A Itoh… - Bulletin of the …, 1992 - journal.csj.jp
Some of aromatic hydrogens of 1,10-phenanthroline and its derivative, 1,10-propano-bridged 1,10-phenanthroline-2,9(1H,10H)-dione, were oxidatively substituted by chlorine atoms …
Number of citations: 28 www.journal.csj.jp
S Akerboom, JJMH van den Elshout… - European Journal of …, 2013 - Wiley Online Library
Eight novel europium(III)‐based coordination compounds with 1,10‐phenanthroline (phen) ligands with a chloro, methoxy, ethoxy, cyano, carboxylic acid, methyl carboxylate, ethyl …
F Ferretti - 2013 - air.unimi.it
The reductive carbonylation of nitro compounds is a process with a high potential synthetic and industrial interest, since many products can be obtained from nitro compounds and CO, …
Number of citations: 4 air.unimi.it
L He, PC Jurs, C Kreatsoulas, LL Custer… - Chemical research in …, 2005 - ACS Publications
Quinolone and quinoline are known to be liver carcinogens in rodents, and a number of their derivatives have been shown to exhibit mutagenicity in the Ames test, using Salmonella …
Number of citations: 25 pubs.acs.org
SUN Naiqun, Z Xijin, Y Yamin, LI Liping, A ZHANG… - Journal of Rare …, 2016 - Elsevier
A novel Tb(III) ternary complex Tb(p-BBA) 3 MAA was synthesized with 4-benzoylbenzoic acid (p-BBA) and methacrylic acid (MAA) as ligands. The complex was characterized by IR, UV…
Number of citations: 19 www.sciencedirect.com
M Yamada, M Kimura, M Nishizawa… - Bulletin of the …, 1991 - journal.csj.jp
The electronic spectra of three types of 1,10-phenanthroline derivatives having different π-conjugated systems, phenanthrolinedione, phenanthrolinone, and the parent phenanthroline, …
Number of citations: 10 www.journal.csj.jp

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